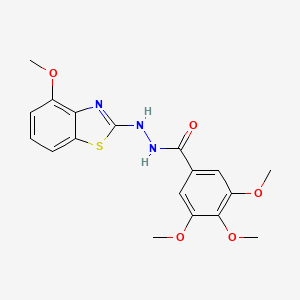

3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

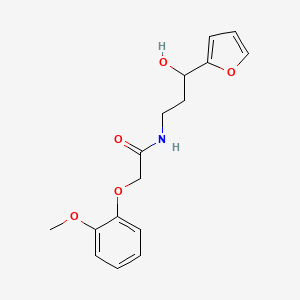

The compound is a benzohydrazide derivative, which means it contains a benzene ring and a hydrazide group. The benzene ring is substituted with three methoxy groups (OCH3) at positions 3, 4, and 5, and a hydrazide group (NH-NH2) is attached to the benzene ring. The hydrazide group is further substituted with a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a benzothiazole ring, and a hydrazide group. The methoxy groups on the benzene ring would increase electron density, potentially affecting reactivity .Chemical Reactions Analysis

Benzohydrazides can undergo a variety of reactions, including condensation reactions, oxidation reactions, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple methoxy groups could increase solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

A study by Kareem et al. (2016) synthesized a series of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, including key derivatives of benzohydrazide. These compounds were evaluated for their antioxidant activities using DPPH and Ferric Reducing Antioxidant Power (FRAP) assays, revealing that thiosemicarbazide derivatives exhibited high antioxidant activity, supported by density functional theory (DFT) calculations to understand the structural basis of their activity Kareem et al., 2016.

Antimicrobial Activity

Patel et al. (2011) reported on the synthesis and in vitro antimicrobial activity of new pyridine derivatives, including those related to benzothiazole and benzohydrazide compounds. These derivatives exhibited variable and modest activity against investigated bacterial and fungal strains, suggesting their potential as antimicrobial agents Patel et al., 2011.

Anticancer Activity

Katiyar et al. (2015) synthesized new N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, including a compound with a 3,4,5-trimethoxy motif, which emerged as a potent inhibitor against various tumor cell lines. This compound induced apoptosis at submicromolar ranges, suggesting a mechanism of action related to its structural features Katiyar et al., 2015.

Bioactive Schiff Base Compounds

Sirajuddin et al. (2013) investigated Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives for various biological activities, including antimicrobial, antioxidant, cytotoxic, and enzymatic activities, as well as interaction with Salmon sperm DNA. These compounds, featuring hydroxy and methoxy groups, showed significant activity in each research area, demonstrating the versatile potential of benzohydrazide derivatives in bioactive compound design Sirajuddin et al., 2013.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-23-11-6-5-7-14-15(11)19-18(27-14)21-20-17(22)10-8-12(24-2)16(26-4)13(9-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXLKVVHBGRXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)